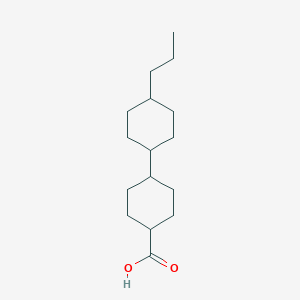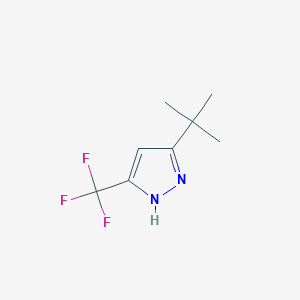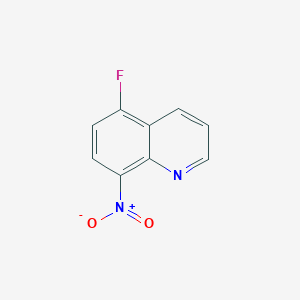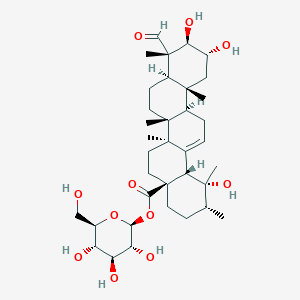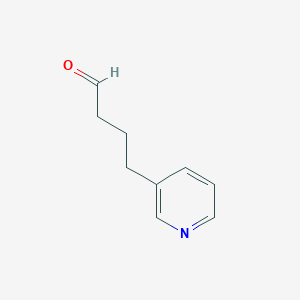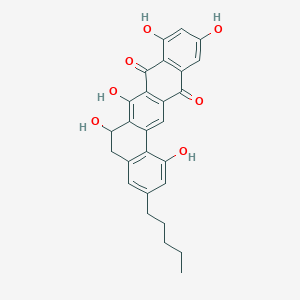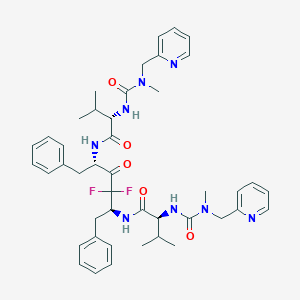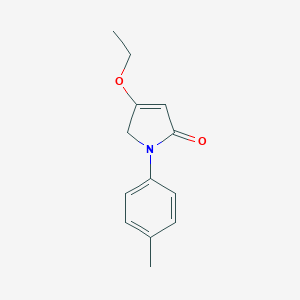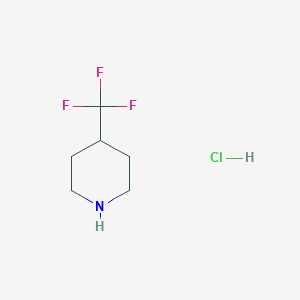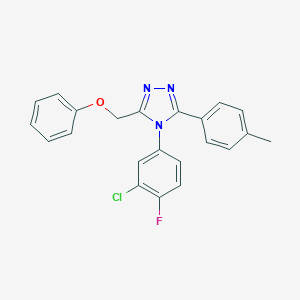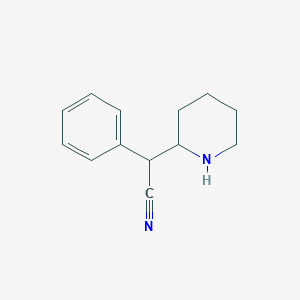![molecular formula C11H16N4O2S B132391 N-(3-methylbutan-2-yl)-1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine CAS No. 152382-67-7](/img/structure/B132391.png)
N-(3-methylbutan-2-yl)-1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methylbutan-2-yl)-1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine, also known as MPTP, is a chemical compound that has been used extensively in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it an important tool for understanding the mechanisms of action of various biological systems.
作用機序
N-(3-methylbutan-2-yl)-1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine is converted to the toxic metabolite 1-methyl-4-phenylpyridinium (MPP+) by the enzyme monoamine oxidase B (MAO-B). MPP+ is then taken up by dopaminergic neurons through the dopamine transporter, where it inhibits mitochondrial complex I, leading to oxidative stress and cell death.
生化学的および生理学的効果
The biochemical and physiological effects of N-(3-methylbutan-2-yl)-1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine are primarily related to its ability to inhibit mitochondrial complex I. This results in the selective destruction of dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms in animal models. N-(3-methylbutan-2-yl)-1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine has also been shown to have neurotoxic effects in other regions of the brain and to cause liver damage.
実験室実験の利点と制限
One advantage of using N-(3-methylbutan-2-yl)-1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine in lab experiments is its ability to create animal models of Parkinson's disease, which can be used to study the disease and develop new treatments. However, the use of N-(3-methylbutan-2-yl)-1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine is limited by its toxicity and potential for off-target effects. Careful dosing and monitoring are necessary to ensure that the desired effects are achieved without causing harm to the animals or researchers.
将来の方向性
For research on N-(3-methylbutan-2-yl)-1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine include further investigation of its mechanism of action and potential therapeutic uses. In addition, new compounds that selectively target mitochondrial complex I without causing off-target effects are being developed, which may provide a safer alternative to N-(3-methylbutan-2-yl)-1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine for studying Parkinson's disease. Finally, the use of N-(3-methylbutan-2-yl)-1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine in combination with other compounds is being explored as a potential treatment for other neurodegenerative diseases.
合成法
The synthesis of N-(3-methylbutan-2-yl)-1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine involves the reaction of 2-aminopyridine with 2-bromo-3-methylbutan-2-ol, followed by the reaction with thionyl chloride and subsequent reaction with 1,2,4-thiadiazine-3,5-dione. The final product is obtained through recrystallization.
科学的研究の応用
N-(3-methylbutan-2-yl)-1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine has been used in scientific research to study the mechanisms of action of various biological systems. It has been shown to be a potent inhibitor of mitochondrial complex I, leading to the selective destruction of dopaminergic neurons in the substantia nigra of the brain. This property has been used to create animal models of Parkinson's disease, which has helped to advance our understanding of the disease and develop new treatments.
特性
CAS番号 |
152382-67-7 |
|---|---|
製品名 |
N-(3-methylbutan-2-yl)-1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine |
分子式 |
C11H16N4O2S |
分子量 |
268.34 g/mol |
IUPAC名 |
N-(3-methylbutan-2-yl)-1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-imine |
InChI |
InChI=1S/C11H16N4O2S/c1-7(2)8(3)13-11-14-9-4-5-12-6-10(9)18(16,17)15-11/h4-8H,1-3H3,(H2,13,14,15) |
InChIキー |
XWCFBKQZEWEFOD-UHFFFAOYSA-N |
異性体SMILES |
CC(C)C(C)NC1=NS(=O)(=O)C2=C(N1)C=CN=C2 |
SMILES |
CC(C)C(C)N=C1NC2=C(C=NC=C2)S(=O)(=O)N1 |
正規SMILES |
CC(C)C(C)NC1=NS(=O)(=O)C2=C(N1)C=CN=C2 |
同義語 |
BPDZ 44 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



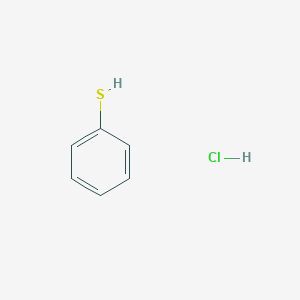
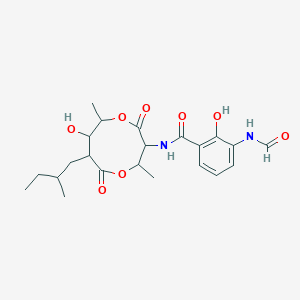
![1-(5-Methyl-6-oxabicyclo[3.1.0]hexan-1-yl)ethanone](/img/structure/B132321.png)
